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Cat. No.: B15141634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a detailed structural and functional analysis of [DAla4]
Substance P (4-11), a synthetic octapeptide analog of the C-terminal fragment of Substance P.

This document collates available physicochemical data, outlines detailed experimental

methodologies for its synthesis and characterization, and describes its interaction with

neurokinin receptors. The structural landscape of this analog is discussed in the context of its

parent peptide, Substance P (4-11), drawing upon data from nuclear magnetic resonance

(NMR) and circular dichroism (CD) studies. Furthermore, this guide presents its biological

activity through receptor binding affinities and elucidates the downstream signaling pathways.

The information is intended to serve as a comprehensive resource for researchers engaged in

the study of tachykinin receptor ligands and their potential therapeutic applications.

Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a crucial role in

neurotransmission, inflammation, and pain perception.[1] Its biological effects are mediated

through interaction with neurokinin receptors (NKRs), primarily the NK1 receptor.[1] The C-

terminal fragment, Substance P (4-11), retains significant biological activity. [DAla4]
Substance P (4-11) is a synthetic analog where the native L-Alanine at position 4 is replaced

by its D-enantiomer, D-Alanine. This modification is often introduced to increase peptide

stability against enzymatic degradation and to probe the structural requirements for receptor
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binding. This guide provides an in-depth analysis of the structural and functional characteristics

of this important research compound.

Physicochemical Properties
The fundamental properties of [DAla4] Substance P (4-11) are summarized in the table below,

providing a foundational dataset for experimental design and analysis.

Property Value Reference(s)

Amino Acid Sequence
D-Ala-Gln-Gln-Phe-Phe-Gly-

Leu-Met-NH2
[2]

Molecular Formula C44H65N11O10S [2]

Molecular Weight 940.14 g/mol [2]

CAS Number 81381-50-2 [3][4]

Appearance Lyophilized solid powder

Solubility
Soluble in water and aqueous

buffers

Structural Analysis
Direct high-resolution structural data for [DAla4] Substance P (4-11) is not extensively

available in the public domain. Therefore, its structural characteristics are largely inferred from

studies on the parent fragment, Substance P (4-11).

Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) studies on Substance P (4-11) in solution have indicated

that the peptide does not adopt a single, rigid conformation. Instead, it exists as a dynamic

ensemble of interconverting structures.[5] 2D-NMR and molecular dynamics simulations of the

parent octapeptide suggest a blend of conformations, including γ-bends at various residues

(Gln3, Phe5, Gly6, or Leu7) and a nearly extended structure.[5] The JNH-CHα coupling

constants for most residues are approximately 8 Hz, which is not indicative of a preferred,

stable secondary structure like an α-helix or β-sheet.[6] It is hypothesized that the D-Alanine
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substitution in [DAla4] Substance P (4-11) may influence the conformational equilibrium,

potentially favoring certain bend structures, but specific NMR data for this analog is required for

confirmation.

Secondary Structure Analysis via Circular Dichroism
Circular Dichroism (CD) spectroscopy of Substance P and its C-terminal fragments in aqueous

solution has not provided evidence for the presence of ordered secondary structures.[7] The

CD spectra are typically characterized by a strong negative band in the far-UV region, which is

consistent with a predominantly random coil conformation.[7] Changes in pH can affect the CD

signal, but these are attributed more to charge effects on aromatic chromophores rather than

significant conformational shifts.[7] It is expected that [DAla4] Substance P (4-11) would

exhibit a similar CD spectrum, indicative of a flexible, largely unstructured peptide in aqueous

solution.

Experimental Protocols
Synthesis of [DAla4] Substance P (4-11) via Solid-Phase
Peptide Synthesis (SPPS)
The following protocol describes a standard manual Fmoc/tBu solid-phase peptide synthesis

approach for [DAla4] Substance P (4-11).[8][9][10][11]

Materials:

Fmoc-Met-Wang resin

Fmoc-protected amino acids (Fmoc-D-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Phe-OH, Fmoc-

Gly-OH, Fmoc-Leu-OH)

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate), HOBt (Hydroxybenzotriazole)

Base: DIPEA (N,N-Diisopropylethylamine)

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

Solvents: DMF, DCM (Dichloromethane), Methanol
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Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

Diethyl ether

Procedure:

Resin Swelling: Swell the Fmoc-Met-Wang resin in DMF for 30 minutes in a reaction vessel.

Fmoc Deprotection: Remove the Fmoc group from the resin-bound methionine by treating

with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

Amino Acid Coupling:

Pre-activate the next Fmoc-protected amino acid (Fmoc-Leu-OH) by dissolving it with

HBTU, HOBt, and DIPEA in DMF.

Add the activated amino acid solution to the resin and allow the coupling reaction to

proceed for 2 hours.

Monitor the reaction completion using a Kaiser test.

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each

subsequent amino acid in the sequence (Gly, Phe, Phe, Gln, Gln, D-Ala).

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group.

Cleavage and Side-Chain Deprotection: Treat the resin with the cleavage cocktail for 2-3

hours to cleave the peptide from the resin and remove the side-chain protecting groups.

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the

peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization: Confirm the identity and purity of the synthesized peptide using mass

spectrometry and analytical RP-HPLC.
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Solid-Phase Peptide Synthesis Workflow

Receptor Binding Assay
The inhibitory activity of [DAla4] Substance P (4-11) on the binding of radiolabeled Substance

P is determined using a competitive radioligand binding assay.

Materials:

Rat brain cortex membranes

[125I]-Bolton Hunter-conjugated Substance P

[DAla4] Substance P (4-11) (unlabeled competitor)

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and

protease inhibitors)

Glass fiber filters

Scintillation fluid

Gamma counter

Procedure:

Membrane Preparation: Homogenize rat brain cortex in buffer and prepare a crude

membrane fraction by centrifugation.

Assay Setup: In a microtiter plate, add rat brain cortex membranes, a fixed concentration of

[125I]-Bolton Hunter-conjugated Substance P, and varying concentrations of unlabeled

[DAla4] Substance P (4-11).
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Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes)

to reach binding equilibrium.

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass

fiber filters to separate the membrane-bound radioligand from the free radioligand.

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound

radioligand.

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

Data Analysis: Plot the percentage of specific binding against the concentration of the

unlabeled competitor. Calculate the IC50 value (the concentration of competitor that inhibits

50% of the specific binding of the radioligand) by non-linear regression analysis.

Assay Components

Rat Brain Cortex
Membranes

Incubate[125I]-Substance P

[DAla4] Substance P (4-11)
(Varying Concentrations)

Filter through
Glass Fiber Filters Wash Filters Gamma Counting Data Analysis

(IC50 Determination)

Click to download full resolution via product page

Receptor Binding Assay Workflow

Biological Activity and Signaling Pathway
[DAla4] Substance P (4-11) functions as an antagonist at tachykinin receptors, inhibiting the

binding of native ligands like Substance P and Eledoisin.[3][12]
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Receptor Binding Affinity
The inhibitory potency of [DAla4] Substance P (4-11) is quantified by its IC50 values from

competitive binding assays.

Radioligand
Tissue/Cell
Preparation

IC50 (µM) Reference(s)

125I-Bolton Hunter-

conjugated Substance

P

Rat brain cortex

membranes
0.15 [3][12]

125I-Bolton Hunter-

conjugated Eledoisin

Rat brain cortex

membranes
0.5 [3][12]

Postulated Mechanism of Action and Signaling Pathway
Substance P binding to the NK1 receptor, a G-protein coupled receptor (GPCR), typically

activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of

intracellular calcium, while DAG activates protein kinase C (PKC). This cascade leads to

various cellular responses. By competitively inhibiting Substance P binding, [DAla4]
Substance P (4-11) is expected to block this signaling pathway.
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Substance P Signaling Pathway and Inhibition
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Conclusion
[DAla4] Substance P (4-11) is a valuable tool for studying the structure-activity relationships of

tachykinin peptides and their receptors. While its precise three-dimensional structure remains

to be elucidated, current evidence suggests a flexible conformation in solution. Its ability to

inhibit Substance P binding with sub-micromolar affinity makes it a useful antagonist for in vitro

studies. This guide provides a foundational overview of its properties and the experimental

approaches for its synthesis and characterization, which can aid in the design of future

research and the development of novel therapeutics targeting the neurokinin system. Further

high-resolution structural studies on this analog are warranted to provide a more detailed

understanding of its interaction with the NK1 receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Substance P - Wikipedia [en.wikipedia.org]

2. advancedchemtech.com [advancedchemtech.com]

3. medchemexpress.com [medchemexpress.com]

4. peptide.com [peptide.com]

5. NMR and molecular dynamics studies of tachykinins: conformation of substance P
fragment 4-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

6. The conformational analysis of substance P analogs using high-field NMR techniques -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. Circular dichroism studies of substance P and its C-terminal sequences. CD spectra in
aqueous solution and effects of hydrogen ion concentration - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. chemistry.du.ac.in [chemistry.du.ac.in]

9. peptide.com [peptide.com]

10. luxembourg-bio.com [luxembourg-bio.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15141634?utm_src=pdf-body
https://www.benchchem.com/product/b15141634?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Substance_P
https://advancedchemtech.com/product/d-ala4-substance-p-4-11/
https://www.medchemexpress.com/dala4-substance-p-4-11.html
https://www.peptide.com/product/d-ala4-substance-p-4-11-81381-50-2/
https://pubmed.ncbi.nlm.nih.gov/10052630/
https://pubmed.ncbi.nlm.nih.gov/10052630/
https://pubmed.ncbi.nlm.nih.gov/2482046/
https://pubmed.ncbi.nlm.nih.gov/2482046/
https://pubmed.ncbi.nlm.nih.gov/6153638/
https://pubmed.ncbi.nlm.nih.gov/6153638/
https://pubmed.ncbi.nlm.nih.gov/6153638/
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/Solid-phase-peptide-synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15141634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult
sequences | Springer Nature Experiments [experiments.springernature.com]

12. biorbyt.com [biorbyt.com]

To cite this document: BenchChem. [Structural Analysis of [DAla4] Substance P (4-11): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15141634#structural-analysis-of-dala4-substance-p-
4-11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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